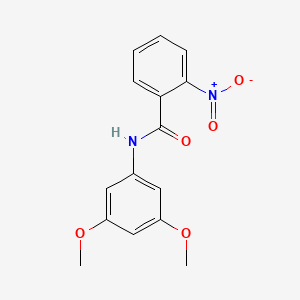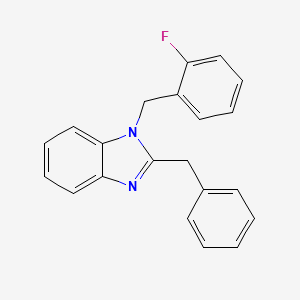
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA is a derivative of benzylamine and is synthesized through a multi-step process involving various reagents and catalysts. In
作用机制
The mechanism of action of (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine is not fully understood. However, it has been suggested that (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine may also induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has been studied for its potential neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. Additionally, (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has been studied in various animal models and has shown promising results in terms of its potential therapeutic applications.
However, there are also some limitations to using (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis of (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine involves various reagents and catalysts, which may pose potential hazards in the lab.
未来方向
There are several future directions for (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine research. One potential direction is to further investigate its anti-inflammatory effects and potential therapeutic applications in various inflammatory diseases. Another direction is to explore its potential neuroprotective effects in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to determine the safety and efficacy of (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine in humans and to develop novel drug delivery systems for (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine.
合成方法
The synthesis of (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine involves a multi-step process that requires various reagents and catalysts. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with sodium borohydride, which results in the formation of 2,3-dimethoxybenzyl alcohol. The next step involves the reaction of 2,3-dimethoxybenzyl alcohol with 3-methoxybenzaldehyde in the presence of p-toluenesulfonic acid, which results in the formation of (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine. The final step involves the purification of (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine through column chromatography.
科学研究应用
(2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, (2,3-dimethoxybenzyl)(3-methoxybenzyl)amine has been studied for its potential neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-8-4-6-13(10-15)11-18-12-14-7-5-9-16(20-2)17(14)21-3/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETJNGIYWHZMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)


![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)
![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)
